Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)-
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Overview
Description
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is a synthetic steroid compound It is structurally related to testosterone and other androgens, which are hormones that play a key role in the development and maintenance of male characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.
Acetylation: Conversion of hydroxyl groups to acetates using acetic anhydride.
Methylation: Introduction of methyl groups at specific positions to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar steps as described above but optimized for higher yields and purity. The process may include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is used as a precursor for the synthesis of other steroid compounds. It is also studied for its reactivity and potential as a building block for complex molecules.
Biology
In biology, this compound is studied for its effects on cellular processes and its potential as a tool for understanding hormone action and regulation.
Medicine
In medicine, Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- is investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of certain medical conditions related to hormone imbalances.
Industry
In industry, this compound may be used in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of Androst-4-en-3-one, 17-(acetyloxy)-7-methyl-, (7alpha,17beta)- involves its interaction with androgen receptors in the body. Upon binding to these receptors, it can modulate the expression of specific genes, leading to various physiological effects. The molecular targets and pathways involved include:
Androgen Receptor Activation: Binding to androgen receptors and influencing gene transcription.
Signal Transduction Pathways: Activation of downstream signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Testosterone: A natural androgen hormone with similar structure and function.
Dihydrotestosterone (DHT): A more potent androgen derived from testosterone.
Epiandrosterone: A metabolite of testosterone with weak androgenic activity.
Properties
CAS No. |
7100-33-6 |
---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H32O3/c1-13-11-15-12-16(24)7-9-21(15,3)18-8-10-22(4)17(20(13)18)5-6-19(22)25-14(2)23/h12-13,17-20H,5-11H2,1-4H3/t13-,17+,18+,19+,20+,21+,22+/m1/s1 |
InChI Key |
SFECWQWNBHMGCT-JTIIFYKTSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)OC(=O)C)C |
Canonical SMILES |
CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)OC(=O)C)C |
Origin of Product |
United States |
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